
2-(1,1-Dimethyl-3-((tributylstannyl)oxy)butoxy)-4,4,6-trimethyl-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 283-759-2 ist eine chemische Verbindung, die im Europäischen Inventar der vorhandenen kommerziellen chemischen Stoffe (EINECS) aufgeführt ist. Dieses Inventar umfasst Stoffe, die sich zwischen dem 1. Januar 1971 und dem 18. September 1981 auf dem Markt der Europäischen Gemeinschaft befanden . Die spezifische chemische Identität von EINECS 283-759-2 ist in der Öffentlichkeit nicht leicht zugänglich, aber sie wird als wichtige Verbindung in der chemischen Industrie anerkannt.
Vorbereitungsmethoden
Die Herstellungsverfahren für EINECS 283-759-2 beinhalten verschiedene Syntheserouten und Reaktionsbedingungen. Industrielle Produktionsmethoden umfassen in der Regel:
Syntheserouten: Die Verbindung kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die bestimmte Reagenzien und Katalysatoren verwenden. Die genaue Syntheseroute hängt von der gewünschten Reinheit und Ausbeute der Verbindung ab.
Reaktionsbedingungen: Die Reaktionen werden in der Regel unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um eine optimale Ausbeute und Reinheit zu gewährleisten. Übliche Lösungsmittel und Katalysatoren werden verwendet, um die Reaktionen zu erleichtern.
Industrielle Produktion: Die großtechnische Produktion beinhaltet den Einsatz von industriellen Reaktoren und Durchlaufsystemen zur Herstellung der Verbindung in großen Mengen.
Analyse Chemischer Reaktionen
EINECS 283-759-2 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden. Die gebildeten Hauptprodukte hängen von der spezifischen Struktur der Verbindung ab.
Reduktion: Reduktionsreaktionen beinhalten die Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid. Diese Reaktionen führen in der Regel zu reduzierten Formen der Verbindung.
Substitution: Substitutionsreaktionen können mit Halogenen, Alkylgruppen oder anderen Substituenten auftreten. Übliche Reagenzien sind Halogenierungsmittel und Alkylierungsmittel.
Reaktionsbedingungen: Diese Reaktionen werden unter spezifischen Bedingungen durchgeführt, wie z. B. kontrollierte Temperatur, Druck und pH-Wert, um die gewünschten Produkte zu erhalten.
Wissenschaftliche Forschungsanwendungen
EINECS 283-759-2 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Die Verbindung wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet. Sie dient als Baustein für die Synthese komplexerer Moleküle.
Biologie: In der biologischen Forschung wird die Verbindung verwendet, um zelluläre Prozesse und biochemische Stoffwechselwege zu untersuchen. Sie kann als Inhibitor oder Aktivator bestimmter Enzyme wirken.
Medizin: Die Verbindung hat potentielle Anwendungen in der Arzneimittelentwicklung und pharmazeutischen Forschung. Sie kann auf ihre therapeutischen Eigenschaften und Auswirkungen auf die menschliche Gesundheit untersucht werden.
Wirkmechanismus
Der Wirkmechanismus von EINECS 283-759-2 beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Stoffwechselwegen. Die Verbindung kann an Rezeptoren oder Enzyme binden, deren Aktivität modulieren und zu verschiedenen biologischen Effekten führen. Der genaue Mechanismus hängt von der Struktur und den funktionellen Gruppen der Verbindung ab. Forschungsstudien zielen darauf ab, diese Mechanismen aufzuklären, um ihr potenzielles therapeutisches und industrielles Anwendungspotenzial zu verstehen .
Wirkmechanismus
The mechanism of action of EINECS 283-759-2 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the structure and functional groups of the compound. Research studies aim to elucidate these mechanisms to understand its potential therapeutic and industrial applications .
Vergleich Mit ähnlichen Verbindungen
EINECS 283-759-2 kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben:
Ähnliche Verbindungen: Verbindungen mit ähnlichen Strukturen oder funktionellen Gruppen umfassen solche, die im EINECS-Inventar aufgeführt sind, wie z. B. Amylnitrit, Wismuttetroxid und Quecksilber(I)-oxid.
Einzigartigkeit: Die Einzigartigkeit von EINECS 283-759-2 liegt in seinen spezifischen chemischen Eigenschaften, seiner Reaktivität und seinen Anwendungen. Sie kann gegenüber ähnlichen Verbindungen Vorteile in Bezug auf Stabilität, Reaktivität oder biologische Aktivität bieten.
Eigenschaften
CAS-Nummer |
84712-69-6 |
|---|---|
Molekularformel |
C24H51BO4Sn |
Molekulargewicht |
533.2 g/mol |
IUPAC-Name |
tributyl-[4-methyl-4-[(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)oxy]pentan-2-yl]oxystannane |
InChI |
InChI=1S/C12H24BO4.3C4H9.Sn/c1-9(14)7-11(3,4)16-13-15-10(2)8-12(5,6)17-13;3*1-3-4-2;/h9-10H,7-8H2,1-6H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI-Schlüssel |
RWASAPDGVFSDLS-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(CC(O1)(C)C)C)OC(C)(C)CC(C)O[Sn](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


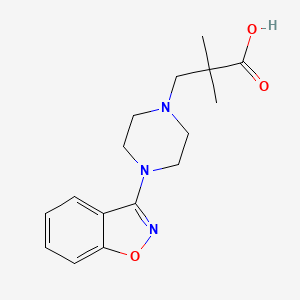
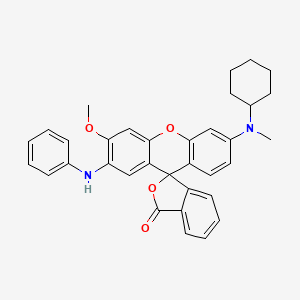

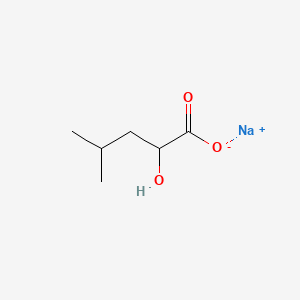
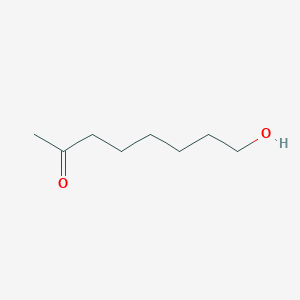


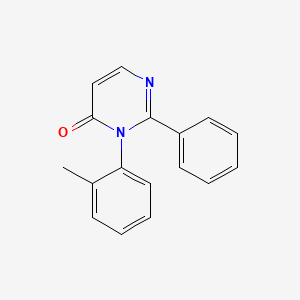
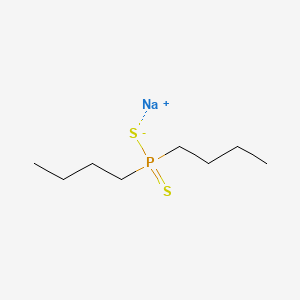
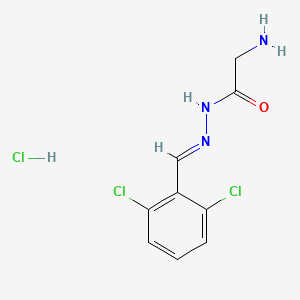



![6-(2,4-dichlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12701243.png)
